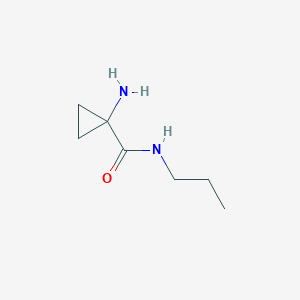
(Bicyclo(2.2.1)hept-5-en-2-yl)methyl 2-chloroacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester is a chemical compound with the molecular formula C11H15ClO2. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester typically involves the esterification of 2-Propenoic acid, 2-chloro- with bicyclo[2.2.1]hept-5-en-2-ylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced esters.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium hydroxide, leading to the formation of substituted esters.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-Propenoic acid, which can then interact with cellular components. The bicyclo[2.2.1]heptane ring system may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester include:
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: This compound has a similar bicyclo[2.2.1]heptane ring system but lacks the chloro group.
Bicyclo[2.2.1]heptane, 2-chloro-, exo-: This compound has a similar bicyclo[2.2.1]heptane ring system with a chloro group but differs in its ester functionality.
The uniqueness of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester lies in its combination of the chloro group and the bicyclo[2.2.1]heptane ring system, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
71989-91-8 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]hept-5-enylmethyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C11H13ClO2/c1-7(12)11(13)14-6-10-5-8-2-3-9(10)4-8/h2-3,8-10H,1,4-6H2 |
Clave InChI |
PFQSCQIOIBUJSC-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OCC1CC2CC1C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


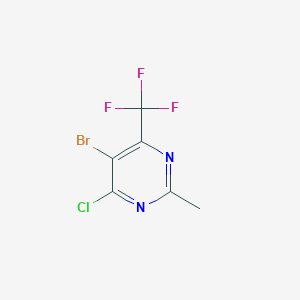
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
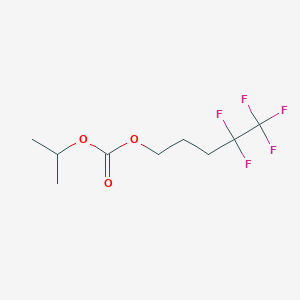
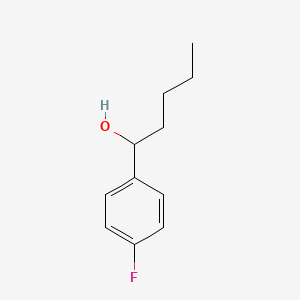
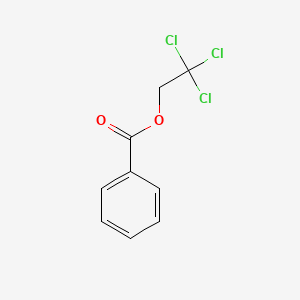
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)




